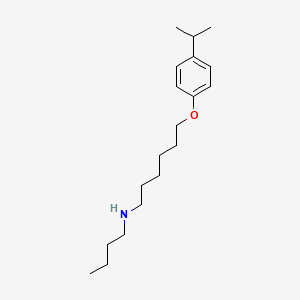![molecular formula C15H17BrClN3O4 B4936823 N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BCA-1 and has been found to have interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of BCA-1 involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression. By inhibiting HDAC, BCA-1 can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, BCA-1 has also been found to have other interesting biochemical and physiological effects. BCA-1 has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. BCA-1 has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BCA-1 in lab experiments is its specificity for HDAC inhibition. BCA-1 has been found to selectively inhibit HDAC1 and HDAC3, which are enzymes that are overexpressed in cancer cells. This makes BCA-1 a potential candidate for the development of targeted cancer therapies. However, one of the limitations of using BCA-1 in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for further research on BCA-1. One direction is to explore its potential applications in the development of new cancer therapies. Another direction is to investigate its antimicrobial and anti-inflammatory effects further. Additionally, further research is needed to optimize the synthesis method of BCA-1 to improve its solubility and ease of use in lab experiments.
Conclusion:
In conclusion, BCA-1 is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BCA-1 has been found to have interesting biochemical and physiological effects, including the inhibition of HDAC and the induction of apoptosis in cancer cells. While there are some limitations to using BCA-1 in lab experiments, it has the potential to be a valuable tool for further research in the fields of cancer, antimicrobial agents, and anti-inflammatory agents.
Méthodes De Synthèse
The synthesis of BCA-1 involves a series of chemical reactions that start with the reaction of 2-bromo-4-chlorophenol with acetic anhydride to form 2-acetoxy-4-bromo- chlorobenzene. This intermediate compound is then reacted with piperidine to form 2-(1-piperidinyl)-4-bromo- chlorobenzene. The final step involves the reaction of this compound with hydrazine hydrate and acetic anhydride to form BCA-1.
Applications De Recherche Scientifique
BCA-1 has been studied for its potential applications in scientific research. One of the most promising applications of BCA-1 is in the field of cancer research. BCA-1 has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This makes BCA-1 a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-piperidin-1-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrClN3O4/c16-11-8-10(17)4-5-12(11)24-9-13(21)18-19-14(22)15(23)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7,9H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNMGCVFZMWLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 3-methyl-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4936759.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4936762.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936764.png)


![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)

![N-[4-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4936800.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B4936805.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B4936813.png)
![N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)